(1,3-Dimethoxy-1,3-dimethylbutyl)(1,1-dimethylethyl)diazene

Azo Initiator Radical Polymerization Decomposition Kinetics

(1,3-Dimethoxy-1,3-dimethylbutyl)(1,1-dimethylethyl)diazene (CAS 52116-07-1) is an unsymmetrical dialkyldiazene (azoalkane) with the molecular formula C₁₂H₂₆N₂O₂ and a molecular weight of 230.35 g/mol. It functions as a free-radical initiator, decomposing thermally via carbon-nitrogen bond scission to release nitrogen gas and carbon-centered radicals.

Molecular Formula C12H26N2O2
Molecular Weight 230.35 g/mol
CAS No. 52116-07-1
Cat. No. B13940892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dimethoxy-1,3-dimethylbutyl)(1,1-dimethylethyl)diazene
CAS52116-07-1
Molecular FormulaC12H26N2O2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESCC(C)(C)N=NC(C)(CC(C)(C)OC)OC
InChIInChI=1S/C12H26N2O2/c1-10(2,3)13-14-12(6,16-8)9-11(4,5)15-7/h9H2,1-8H3
InChIKeyNKEQVCIDZOYHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1,3-Dimethoxy-1,3-dimethylbutyl)(1,1-dimethylethyl)diazene (CAS 52116-07-1) – An Unsymmetrical Azo Initiator for Controlled Radical Generation


(1,3-Dimethoxy-1,3-dimethylbutyl)(1,1-dimethylethyl)diazene (CAS 52116-07-1) is an unsymmetrical dialkyldiazene (azoalkane) with the molecular formula C₁₂H₂₆N₂O₂ and a molecular weight of 230.35 g/mol [1]. It functions as a free-radical initiator, decomposing thermally via carbon-nitrogen bond scission to release nitrogen gas and carbon-centered radicals [2]. Structurally, it belongs to the class of tertiary-aliphatic azoalkanes, characterized by having two distinct tertiary carbon substituents attached to the azo (–N=N–) group [3]. Its computed properties include a boiling point of 256.3±35.0 °C (predicted), density of 0.89±0.1 g/cm³ (predicted), and a XLogP3-AA value of 2.2 [1]. The compound is listed on the EPA TSCA Inventory with an INACTIVE commercial activity status [1].

Unsymmetrical azo initiator with double methoxy substitution
Enhanced polarity supports polar aprotic solvent systems
Predicted lower volatility vs. purely aliphatic analogs

Why Generic Azo Initiator Substitution Fails: Structural Differentiation of (1,3-Dimethoxy-1,3-dimethylbutyl)(1,1-dimethylethyl)diazene (CAS 52116-07-1)


Azo initiators are not functionally interchangeable; their decomposition kinetics, radical generation efficiency, and solubility profiles are exquisitely sensitive to the steric and electronic character of the substituents flanking the azo group [1]. Symmetrical commercial initiators like AIBN and di-tert-butyldiazene—which produce identical radical pairs—cannot replicate the differential reactivity profile conferred by the unsymmetrical, methoxy-bearing architecture of CAS 52116-07-1 [2]. The presence of two distinct radical-generating carbon centers, one carrying a tert-butyl group and the other a 2,4-dimethoxy-4-methylpentan-2-yl moiety, introduces asymmetry that can modulate both the decomposition temperature and the chemical character of the resulting radical pair, critical for controlling polymer end-group fidelity and initiation efficiency [3].

Symmetrical vs. Asymmetrical Initiation Symmetrical initiators (AIBN, di-tert-butyldiazene) generate identical radical pairs, limiting control over polymer end-group distribution.
Methoxy Absence Shifts Solubility Profile Mono-methoxy or non-methoxy analogs exhibit lower polarity and may require different solvent systems for homogeneous initiation.
Residual Toxicity Profile Differs AIBN decomposition residues are reported as toxic solids; this unsymmetrical class is claimed to produce less toxic byproducts (class-level evidence).

Quantitative Differentiation Evidence for (1,3-Dimethoxy-1,3-dimethylbutyl)(1,1-dimethylethyl)diazene (CAS 52116-07-1) vs. Closest Analogs


Structural Asymmetry and Double Methoxy Substitution vs. Symmetrical Di-tert-butyldiazene

CAS 52116-07-1 is an unsymmetrical azoalkane bearing two methoxy groups on one side of the azo linkage, in contrast to the fully symmetrical di-tert-butyldiazene (CAS 927-83-3). The methoxy groups exert both steric and electronic effects: the electron-withdrawing inductive effect of the oxygen atoms is expected to weaken the adjacent C–N bond, lowering the decomposition temperature relative to unsubstituted analogs. Class-level evidence from related unsymmetrical azo initiators indicates that the introduction of alkoxy substituents systematically reduces the 10-hour half-life temperature (T₁₀ₕ) compared to purely alkyl-substituted congeners [1]. Di-tert-butyldiazene has a boiling point of 150.5±9.0 °C at 760 mmHg, whereas CAS 52116-07-1 has a predicted boiling point of 256.3±35.0 °C, reflecting the higher molecular weight and polarity imparted by the methoxy groups [2].

Double Methoxy vs. Di-tert-butyl
Class-level inference
Boiling point ~106 °C higher (predicted); PSA +18.5 Ų; LogP –0.6
Supports lower volatility and polar compatibility review
Predicted properties; experimental verification needed
Azo Initiator Radical Polymerization Decomposition Kinetics

Mono- vs. Bis-Methoxy Substitution: Comparative Physicochemical Properties of CAS 52116-07-1 vs. CAS 51203-11-3

The direct mono-methoxy analog, 1-[(1,1-dimethylethyl)azo]-1-methoxy-1,3-dimethylbutane (CAS 51203-11-3), differs from the target compound by the absence of one methoxy group (C₁₁H₂₄N₂O, MW 200.32 vs. C₁₂H₂₆N₂O₂, MW 230.35). The target compound's additional methoxy group increases the topological polar surface area and decreases the computed LogP (2.2 for CAS 52116-07-1 vs. an estimated ~2.8 for CAS 51203-11-3 based on structural analogy), thereby enhancing polarity and shifting the solubility profile [1]. The mono-methoxy analog has a predicted boiling point of 213.3 °C at 760 mmHg, approximately 43 °C lower than the target compound's 256.3 °C, indicating a significant impact of the second methoxy substituent on intermolecular interactions .

Bis- vs. Mono-Methoxy
Cross-study comparable
MW +30.0 g/mol; B.P. +43.0 °C; LogP –0.6; PSA +9.8 Ų
Enhanced polarity vs. mono-methoxy analog
Predicted values; confirm experimentally
Azo Initiator Solubility LogP

Unsymmetrical Architecture for Differential Radical Generation vs. Symmetrical AIBN

CAS 52116-07-1, as an unsymmetrical azo initiator, generates two structurally distinct carbon-centered radicals upon thermolysis: a tert-butyl radical and a 2,4-dimethoxy-4-methylpentan-2-yl radical. This contrasts with symmetrical initiators like AIBN (azobisisobutyronitrile), which produce two identical cyanoisopropyl radicals. The patent literature on unsymmetrical tertiary-aliphatic azoalkanes explicitly states that such compounds are designed to overcome the limitations of symmetrical azo initiators, including toxicity of decomposition residues (a known problem with AIBN) and dusting hazards, by providing liquid or highly soluble products with less toxic decomposition byproducts [1]. The differential reactivity of the two radical species can be exploited in controlled radical polymerization to achieve more uniform initiation and tailored polymer end-group functionality [2].

Asymmetric vs. Symmetric AIBN
Class-level inference
Distinct radical pair vs. identical radicals; claimed reduced residue toxicity
Supports asymmetric initiation and residue profile assessment
Class-level patent claim; no head-to-head data
Radical Efficiency Polymer End-Group Initiation

Application Scenarios for (1,3-Dimethoxy-1,3-dimethylbutyl)(1,1-dimethylethyl)diazene (CAS 52116-07-1) Based on Structural Differentiation


Solution-Phase Radical Polymerization in Polar Media Requiring Low-Volatility Initiator

The elevated boiling point (256.3 °C predicted) and enhanced polarity (PSA 43.2 Ų; LogP 2.2) of CAS 52116-07-1, relative to purely aliphatic azo initiators such as di-tert-butyldiazene (B.P. 150.5 °C; LogP ~2.8), make it a potentially superior choice for high-temperature solution polymerizations where initiator volatilization must be minimized [1]. Its two methoxy groups improve solubility in moderately polar aprotic solvents (e.g., THF, dioxane, ethyl acetate) compared to non-polar analogs, facilitating homogeneous initiation in systems where symmetrical azo initiators may exhibit limited solubility [2].

Controlled Radical Polymerization (CRP) Requiring Asymmetric Radical Pair Initiation

The unsymmetrical architecture of CAS 52116-07-1, generating a tert-butyl radical and a sterically hindered, oxygen-functionalized radical, may provide more nuanced initiation kinetics suitable for reversible-deactivation radical polymerization (RDRP) processes such as RAFT or ATRP [1]. The differential radical stability and reactivity can be leveraged to tune the ratio of initiating to propagating radical species, potentially improving molecular weight control and dispersity compared to symmetrical initiators that produce only one radical type [2].

Crosslinking and Curing of Unsaturated Polyester Resins with Reduced Toxic Residue Profile

Patent literature on unsymmetrical azoalkanes emphasizes their suitability as curing agents for unsaturated polyester resins, where symmetrical initiators like AIBN are problematic due to toxic solid residues in the final product [1]. Although direct toxicity data for CAS 52116-07-1 are not available, the class-level claim of reduced residue toxicity makes it a candidate for evaluation in cured composite materials destined for consumer goods, automotive interiors, or construction applications where migration of initiator residues is a regulatory concern [1].

Specialty Polymer Synthesis Requiring Methoxy-Functionalized Polymer End-Groups

The 2,4-dimethoxy-4-methylpentan-2-yl radical generated from CAS 52116-07-1 introduces methoxy-functional end-groups onto the polymer chain. This is a differentiating feature not achievable with common commercial azo initiators (AIBN, di-tert-butyldiazene, Vazo™ series), which introduce nitrile or purely alkyl chain ends [1]. Methoxy-terminated polymers may exhibit altered surface properties, adhesion characteristics, or serve as latent reactive sites for post-polymerization modification, providing synthetic chemists with a tool for producing functional telechelic polymers without recourse to specialized functional initiators [2].

Application
Selection Property
Validation Focus
Polar-solvent solution polymerization
Enhanced polarity and reduced predicted volatility
Solubility and initiator retention at temperature
Asymmetric initiation for controlled radical polymerization
Asymmetric radical pair generation
End-group distribution and dispersity control
Low-residue curing of unsaturated polyesters
Class-level reduced residue toxicity claim
Residual initiator migration and toxicology assessment
Methoxy-terminated specialty polymers
Methoxy-functional radical for end-group incorporation
End-group analysis and surface property evaluation
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